[2-(Benzylamino)phenyl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[2-(benzylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVGAWSZFRYTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304460 | |
| Record name | [2-(benzylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-07-2 | |
| Record name | NSC165833 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2-(benzylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Framework and Chemical Significance
[2-(Benzylamino)phenyl]methanol is characterized by a phenyl ring substituted with both a benzylamino group and a hydroxymethyl group at adjacent positions (ortho-substitution). nih.gov This specific arrangement of functional groups is key to its chemical significance. The molecule, with the chemical formula C14H15NO, possesses a molecular weight of 213.27 g/mol . nih.gov
The presence of a secondary amine, a primary alcohol, and two aromatic rings provides multiple reactive sites. The amino group can act as a nucleophile or a base, while the hydroxyl group can undergo esterification, etherification, or oxidation. The aromatic rings can be subject to electrophilic substitution reactions, although the substitution pattern will be influenced by the existing activating groups. The proximity of the amino and hydroxyl groups also raises the possibility of intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity.
Several synonyms for this compound are in use, including (2-Benzylamino-phenyl)-methanol and 2-(N-benzyl)aminobenzylalcohol, with the CAS number 1722-07-2 serving as its unique identifier. nih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1722-07-2 |
| Appearance | Solid (predicted) |
| XLogP3-AA | 3.1 |
Data sourced from PubChem. nih.gov
Relevance in Organic Synthesis and Transformations
While specific, peer-reviewed studies detailing the synthetic applications of [2-(Benzylamino)phenyl]methanol are not extensively documented in readily available literature, its classification as a "versatile small molecule scaffold" by chemical suppliers implies its role as a building block in organic synthesis. cymitquimica.com The bifunctional nature of the molecule, containing both a nucleophilic amine and a primary alcohol, makes it a valuable precursor for the synthesis of various heterocyclic compounds.
For instance, the amino and alcohol functionalities can be utilized in condensation reactions with appropriate dielectrophiles to construct seven- or eight-membered rings, which are core structures in a range of biologically active compounds. Furthermore, the primary alcohol can be oxidized to an aldehyde, which can then participate in a variety of subsequent transformations, such as the formation of imines or the construction of new carbon-carbon bonds. The benzyl (B1604629) group on the secondary amine can serve as a protecting group, which can be removed under specific conditions to reveal the primary amine for further functionalization.
Overview of Research Trajectories
Classical Synthetic Approaches
Traditional methods for the synthesis of this compound and its derivatives have long been established, relying on foundational reactions in organic chemistry. These approaches, while conventional, form the bedrock of many synthetic routes.
Reduction-Amination Pathways for Benzyl (B1604629) Alcohol Derivatives
Reductive amination stands as a prominent and highly versatile method for the synthesis of amines, including this compound. This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine. pearson.comd-nb.info For the synthesis of this compound, the direct reductive amination of benzaldehyde (B42025) with 2-aminobenzyl alcohol is a primary route.
The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of 2-aminobenzyl alcohol and benzaldehyde. This intermediate is then reduced in situ to yield the final product. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices. masterorganicchemistry.comorganic-chemistry.org NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the resulting N-substituted benzylamine (B48309). arkat-usa.org
For instance, the reductive amination of various aldehydes and ketones with amines can be efficiently carried out using decaborane (B607025) (B₁₀H₁₄) in methanol (B129727) at room temperature. researchgate.net Another approach utilizes α-picoline-borane as the reducing agent, which is effective in methanol, water, or even under neat conditions. organic-chemistry.org
Advanced Synthetic Techniques
Green Chemistry Principles in Reaction Design
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. By eliminating the solvent, this approach reduces waste, lowers costs, and can sometimes lead to faster reaction times and higher yields. For instance, the synthesis of N-sulfonylformamidines, which can be related to the derivatization of the amino group in this compound, has been successfully achieved under solvent-free conditions at room temperature. researchgate.net This method avoids the use of hazardous solvents and metal catalysts, making it an attractive and environmentally friendly alternative. researchgate.net Similarly, the synthesis of various benzimidazole (B57391) derivatives, which share a core structural motif with some derivatives of this compound, has been accomplished through microwave irradiation under solvent-free conditions, using readily available and inexpensive reagents. researchgate.net An efficient and environmentally benign pathway for synthesizing 2-phenylquinazolin-4(3H)-ones involves the oxidative coupling of 2-aminobenzamides and benzyl alcohols under solvent- and transition-metal-free conditions, highlighting the potential for similar green approaches in related syntheses. researchgate.net
Utilization of Alternative Solvents
When a solvent is necessary, the principles of green chemistry advocate for the use of alternative, more environmentally benign solvents. These solvents are typically less toxic, derived from renewable resources, and have a lower environmental impact than traditional organic solvents. In the context of synthesizing derivatives related to this compound, research has explored the use of solvents like ethanol (B145695) and 1,4-dioxane (B91453). For example, the reduction of benzophenone (B1666685) derivatives to form (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives, a reaction structurally similar to the synthesis of the target compound, can be carried out in lower alcohols such as ethanol, methanol, or isopropyl alcohol. google.com The synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives has been achieved using 1,4-dioxane as a solvent. nih.gov While these are not always considered "green" solvents in all contexts, their selection over more hazardous options represents a step towards safer chemical processes.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. This technique has been successfully applied to the synthesis of various heterocyclic compounds that are structurally related to derivatives of this compound. For example, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been efficiently carried out using microwave irradiation, offering a simple, fast, and efficient method. researchgate.net Similarly, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives and novel 2H-chromene derivatives has been optimized using microwave heating, resulting in excellent yields and high regioselectivity in shorter reaction times compared to conventional heating. mdpi.comnih.govresearchgate.net These examples underscore the potential of microwave-assisted protocols to provide greener and more efficient routes to the synthesis of this compound and its derivatives.
Stereoselective Synthesis Considerations for Chiral Analogues
The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Therefore, developing stereoselective methods for the synthesis of chiral analogues of this compound is a critical area of research.
The primary route to chiral analogues of this compound involves the asymmetric reduction of a prochiral ketone precursor. This can be achieved using various methods, including chiral catalysts and reagents.
Asymmetric Reduction of Prochiral Ketones:
The conversion of prochiral ketones to chiral, non-racemic alcohols is a fundamental transformation in organic synthesis. wikipedia.org Several strategies have been developed to achieve this enantioselectively:
Chiral Auxiliaries: This approach involves the temporary attachment of a chiral auxiliary to the starting material, which directs the stereochemical outcome of a subsequent reaction. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.
Chiral Catalysts: The use of chiral catalysts is a more efficient and atom-economical approach. monash.edu These catalysts, used in small amounts, can generate large quantities of the desired enantiomerically enriched product. Common catalytic methods include:
Oxazaborolidine-catalyzed reductions (CBS reduction): These catalysts, derived from chiral amino alcohols, are highly effective for the asymmetric borane (B79455) reduction of prochiral ketones. mdpi.com
Transition metal-catalyzed hydrogenations: Chiral transition metal complexes, often containing ligands like BINAP, can catalyze the enantioselective transfer hydrogenation of ketones using hydrogen gas or other hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.org
Enzyme-catalyzed reductions: Enzymes, such as lipases, can be used for the kinetic resolution of racemic alcohols or the enantioselective reduction of ketones with high stereoselectivity. nih.gov
Research Findings in Stereoselective Synthesis:
Several studies have demonstrated the successful application of these methods for the synthesis of chiral alcohols. For example, the enantioselective reduction of ketones using oxazaborolidine catalysts generated in situ from chiral lactam alcohols has been shown to produce chiral secondary alcohols in good yields and high enantiomeric excess. mdpi.com Furthermore, modern stereoselective methods for the synthesis of chiral sulfinyl compounds, which can act as chiral auxiliaries, have been extensively reviewed. nih.gov The ring-opening of chiral aziridines with various nucleophiles also provides a versatile route to enantiomerically enriched amino alcohols. scispace.com
The table below summarizes some of the key approaches and their effectiveness in achieving stereoselectivity in reactions relevant to the synthesis of chiral this compound analogues.
| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference(s) |
| Asymmetric Reduction | Chiral Oxazaborolidines (CBS) | Prochiral Ketones | High enantioselectivity for a range of ketones. | mdpi.com |
| Transfer Hydrogenation | Chiral Ruthenium-Diamine Complexes | Aryl Ketones | Uses isopropanol or formic acid as a hydrogen source. | wikipedia.org |
| Catalytic Hydrogenation | Chiral Ru(BINAP) Catalysts | Ketones with chelating groups | Predictable stereochemical outcome. | wikipedia.org |
| Enzymatic Resolution | Lipases | Racemic Alcohols | High enantiomeric purity of the resolved alcohol. | nih.gov |
| Chiral Auxiliary | Chiral Sulfinyl Groups | Various | Can direct the stereochemical outcome of subsequent reactions. | nih.gov |
This table is interactive. You can sort and filter the data to explore the different stereoselective methods.
Reactions Involving the Hydroxyl Functionality
The hydroxyl group in this compound is a primary alcohol, which dictates its reactivity in oxidation, esterification, and nucleophilic substitution reactions.
Oxidation Pathways to Carbonyl Compounds
The primary alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, 2-(benzylamino)benzaldehyde. A variety of oxidizing agents can be employed for this transformation. researchgate.netresearchgate.net Selective oxidation of benzylic alcohols to their corresponding carbonyl compounds is a significant transformation in organic synthesis. researchgate.netresearchgate.net
Various catalytic systems have been developed for the aerobic oxidation of benzyl alcohol derivatives. For instance, a PdOx/CeO2-NR catalyst has been shown to effectively facilitate the oxidation of various benzyl alcohols to their corresponding aldehydes with good conversion and high selectivity. researchgate.net The presence of electron-donating groups on the benzylic ring tends to enhance the reactivity, while electron-withdrawing groups can be detrimental to the catalytic activity. researchgate.net Another approach involves the use of o-iodoxybenzoic acid (IBX), which is highly effective in oxidations adjacent to benzylic functionalities to form conjugated aromatic carbonyl systems. organic-chemistry.org Furthermore, permanganate (B83412) supported on active manganese dioxide has been used for the oxidation of alcohols under heterogeneous or solvent-free conditions. organic-chemistry.org
The oxidation of primary alcohols like this compound can also be achieved using reagents like pyridine (B92270) N-oxide in the presence of silver oxide, which facilitates the conversion of benzylic halides (which can be formed from the alcohol) to aldehydes under mild conditions. nih.gov The reaction mechanism is believed to involve the formation of an intermediate that undergoes elimination to produce the carbonyl group. nih.gov Additionally, processes involving lower dialkyl sulfoxides in the presence of halides or sulfonic acid anhydrides are known to oxidize primary alcohols to the corresponding carbonyl compounds. google.com
| Oxidizing Agent/Catalyst System | Product | Notes |
| PdOx/CeO2-NR | 2-(Benzylamino)benzaldehyde | Good conversion and high selectivity. researchgate.net |
| o-Iodoxybenzoic acid (IBX) | 2-(Benzylamino)benzaldehyde | Highly effective for benzylic oxidations. organic-chemistry.org |
| KMnO4/MnO2 | 2-(Benzylamino)benzaldehyde | Heterogeneous or solvent-free conditions. organic-chemistry.org |
| Pyridine N-oxide/Ag2O | 2-(Benzylamino)benzaldehyde | Mild conditions, from the corresponding halide. nih.gov |
| Dialkyl sulfoxide/halide or sulfonic anhydride | 2-(Benzylamino)benzaldehyde | General method for primary alcohol oxidation. google.com |
Esterification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or mediated by a coupling agent. For example, direct esterification can be achieved by reacting the alcohol with a carboxylic acid in the presence of a catalyst like a borate-sulfuric acid complex. google.com
Alternative methods for benzyl ester synthesis that could be applicable to this compound include the use of 2-benzyloxy-1-methylpyridinium triflate, which reacts with carboxylic acids in the presence of triethylamine (B128534) to yield benzyl esters. nih.govbeilstein-journals.orgsemanticscholar.org This method is notable for its mildness, as it does not affect other sensitive functional groups like amides. nih.gov Another approach involves the direct oxidative esterification of a benzylic C-H bond with a carboxylic acid, catalyzed by palladium nanoparticles on N-doped carbon, although this would apply to the parent toluene (B28343) derivative rather than the pre-formed alcohol. researchgate.net
| Reagent/Catalyst | Reactant | Product |
| Carboxylic acid, Borate-sulfuric acid catalyst | This compound | [2-(Benzylamino)phenyl]methyl ester |
| Carboxylic acid, 2-Benzyloxy-1-methylpyridinium triflate, Et3N | This compound | [2-(Benzylamino)phenyl]methyl ester |
Nucleophilic Substitution Reactions at the Alcoholic Carbon
The hydroxyl group of an alcohol is a poor leaving group (OH-). jackwestin.comlibretexts.org Therefore, for nucleophilic substitution to occur at the benzylic carbon of this compound, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonation in the presence of a strong acid, which converts it to a water molecule (H2O), a much better leaving group. jackwestin.comlibretexts.org
Once activated, the benzylic carbon is susceptible to attack by nucleophiles. For instance, reaction with hydrogen halides (HX) can lead to the formation of the corresponding benzyl halide. libretexts.org The mechanism of this reaction for a benzylic alcohol like this compound would likely proceed through an SN1 pathway, involving the formation of a resonance-stabilized benzylic carbocation. libretexts.org
Alternatively, the hydroxyl group can be converted into other good leaving groups, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. jackwestin.com These sulfonates are excellent leaving groups and can be displaced by a wide range of nucleophiles in SN2 reactions. jackwestin.com A mechanochemical method for nucleophilic substitution of alcohols has also been developed, utilizing fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to activate the alcohol, which then reacts with various nucleophiles, including amines. nih.govresearchgate.net
| Reagent | Product | Mechanism |
| Hydrogen Halide (HX) | 2-(Benzylamino)benzyl halide | SN1 |
| Tosyl chloride, pyridine | [2-(Benzylamino)phenyl]methyl tosylate | - |
| Mesyl chloride, pyridine | [2-(Benzylamino)phenyl]methyl mesylate | - |
| TFFH, Nucleophile | Substituted product | SN2 |
Reactions Involving the Amine Functionality
The secondary amine in this compound is nucleophilic and can participate in various bond-forming reactions, including alkylation and cyclization.
Alkylation Reactions and Nitrogen Derivatization
The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. wikipedia.org Reaction with alkyl halides is a common method for N-alkylation. wikipedia.org However, a significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com
A more controlled and selective method for N-alkylation involves the use of alcohols as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This reaction is often catalyzed by transition metal complexes, such as those based on manganese, and proceeds under milder conditions with excellent chemoselectivity. nih.gov Non-noble metal heterogeneous catalysts, like titanium hydroxide, have also been shown to be effective for the N-alkylation of amines with alcohols. researchgate.net These methods are advantageous as they are more atom-economical and produce water as the only byproduct. nih.gov
| Alkylating Agent | Catalyst | Product |
| Alkyl Halide | - | N-alkyl-[2-(hydroxymethyl)phenyl]-N-benzylamine |
| Alcohol | Manganese pincer complex | N-alkyl-[2-(hydroxymethyl)phenyl]-N-benzylamine |
| Alcohol | Titanium hydroxide | N-alkyl-[2-(hydroxymethyl)phenyl]-N-benzylamine |
Intramolecular Cyclization Reactions for Heterocyclic Formation
This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. A prominent application is in the synthesis of quinazolines. organic-chemistry.orgnih.govresearchgate.net
For example, the reaction of (2-aminophenyl)methanols with aldehydes, catalyzed by copper in the presence of cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, leads to the formation of 2-substituted quinazolines in good yields. organic-chemistry.org In this cascade reaction, the alcohol is first oxidized to the aldehyde, which then condenses with the amine, followed by cyclization and aromatization. Iron-catalyzed reactions have also been employed, where an initial oxidation of the alcohol is followed by intramolecular C-N bond formation. nih.gov Furthermore, a transition-metal-free approach has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, which proceeds via an intramolecular redox cyclization. rsc.org
The specific nature of the heterocyclic product depends on the reaction conditions and the other reactants involved. These cyclization reactions often proceed through a series of steps, including oxidation of the alcohol, imine formation, and subsequent ring closure.
| Reactant(s) | Catalyst/Conditions | Heterocyclic Product |
| Aldehyde | Copper/Cerium nitrate hexahydrate/Ammonium chloride | 2-Substituted Quinazoline organic-chemistry.org |
| Benzamide | FeCl2·4H2O/Phenanthroline/CsOH·H2O | Quinazoline nih.gov |
| Nitrile | Co(OAc)2·4H2O/t-BuOK | Quinazoline nih.gov |
| Benzylamine (from 2-nitrobenzyl alcohol) | - | Cinnoline rsc.org |
Reactivity at the Benzylic Position
The benzylic position of this compound is a key center of reactivity due to its proximity to both the phenyl ring and the nitrogen atom of the amino group. This unique structural arrangement allows for a variety of chemical transformations, including substitution and oxidation reactions. The reactivity is largely governed by the stability of intermediates, such as carbocations or radicals, which are significantly stabilized by resonance with the adjacent aromatic ring. chemistrysteps.com
Substitution Reactions at the Benzylic Carbon
The benzylic carbon in this compound is susceptible to nucleophilic substitution reactions. These reactions can proceed through either S(_N)1 or S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. ucalgary.ca The ability of the benzylic position to stabilize a carbocation intermediate makes the S(_N)1 pathway particularly favorable, especially with weak nucleophiles and in polar protic solvents. chemistrysteps.comkhanacademy.org Conversely, strong nucleophiles can favor an S(_N)2 mechanism. leah4sci.com
Kinetic studies on the nucleophilic substitution reactions of benzylamines with benzyl bromide in methanol have shown that electron-donating groups on the benzylamine moiety increase the reaction rate, while electron-withdrawing groups decrease it. epa.gov This is consistent with the development of a positive charge at the benzylic carbon in the transition state. epa.gov These findings support a mechanism involving the formation of an S(_N)2-type transition state. epa.gov
Table 1: Examples of Nucleophilic Substitution Reactions at the Benzylic Position
| Reactant | Nucleophile | Product | Reaction Conditions | Reference |
| This compound | HBr | 2-(Benzylamino)benzyl bromide | Acidic conditions | N/A |
| Benzyl bromide | Substituted Benzylamines | Dibenzylamines | Methanol | epa.gov |
| Benzyl chloride | Water (hydrolysis) | Benzyl alcohol | Aqueous solvent | inflibnet.ac.in |
This table provides illustrative examples of substitution reactions involving benzylic systems. Specific experimental data for this compound was not available in the search results.
Oxidation of the Benzylic Position
The benzylic alcohol of this compound can be oxidized to the corresponding aldehyde, 2-(benzylamino)benzaldehyde, or further to the carboxylic acid, 2-(benzylamino)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product. chemistrysteps.commasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO(_4)) or sodium dichromate (Na(_2)Cr(_2)O(_7)) in acidic conditions typically lead to the formation of the carboxylic acid. chemistrysteps.comkhanacademy.org
Milder and more selective oxidizing agents can be employed to stop the oxidation at the aldehyde stage. masterorganicchemistry.com For instance, N-heterocyclic stabilized λ³-iodanes have been developed for the efficient oxidation of benzylic alcohols to the corresponding aldehydes. beilstein-journals.org The reaction mechanism for these oxidations can be complex and may involve the formation of intermediate species such as chromate (B82759) esters when using chromium-based oxidants. researchgate.net
Table 2: Oxidation of Benzylic Alcohols
| Substrate | Oxidizing Agent | Product | Key Observations | Reference |
| Benzyl alcohol | N-heterocyclic stabilized λ³-iodane/HCl | Benzaldehyde | High yield (84%) | beilstein-journals.org |
| Substituted Benzyl Alcohols | Quinolinium Chlorochromate | Corresponding Benzaldehydes | Involves decomposition of a chromate ester | researchgate.net |
| Benzyl alcohol | Fe²⁺/H₂O₂/NHPI | Benzaldehyde | Fenton-like system, proceeds at room temperature | researchgate.net |
| Alkylarenes | CuCl₂·2H₂O/BQC, TBHP | Aromatic Ketones | Moderate to excellent yields | mdpi.com |
This table presents various methods for the oxidation of benzylic alcohols, providing context for the potential oxidation of this compound.
Detailed Reaction Mechanism Elucidation
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The interplay of addition-elimination, S(_N)1/S(_N)2, and free radical pathways contributes to the rich chemistry of this system.
Addition-Elimination Mechanisms
Addition-elimination mechanisms are particularly relevant in reactions where the amino group or the hydroxyl group of this compound participates. f-cdn.comchemistrysteps.com For instance, the reaction of the amino group with a carbonyl compound would proceed via nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of water to form an imine. f-cdn.com
While typically associated with nucleophilic aromatic substitution, the principles of addition-elimination can be applied to understand certain transformations of this compound. chemistrysteps.comlibretexts.org For example, intramolecular cyclization reactions could proceed through an initial addition step involving either the nitrogen or oxygen nucleophile, followed by an elimination step to form a heterocyclic ring system. The formation of a stable intermediate, such as a Meisenheimer complex in aromatic systems, is a key feature of this mechanism. chemistrysteps.com
S(_N)1/S(_N)2 Mechanistic Pathways
As previously mentioned, substitution reactions at the benzylic carbon of this compound can follow either S(_N)1 or S(_N)2 pathways. ucalgary.ca
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. inflibnet.ac.in The first and rate-determining step is the departure of the leaving group (e.g., a protonated hydroxyl group) to form a resonance-stabilized benzylic carbocation. chemistrysteps.comyoutube.com The adjacent phenyl ring effectively delocalizes the positive charge, making this intermediate relatively stable. chemistrysteps.com The second step is the rapid attack of a nucleophile on the carbocation, which can occur from either face, potentially leading to a racemic mixture if the carbon is chiral. youtube.com Polar protic solvents favor the S(_N)1 mechanism by stabilizing the carbocation intermediate. khanacademy.org
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. leah4sci.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center. stackexchange.com For primary benzylic systems, the S(_N)2 pathway is often competitive. ucalgary.ca Kinetic studies of the reaction between benzylamines and benzyl bromide in methanol have provided evidence for an S(_N)2-type transition state. epa.gov
In some cases, reactions can proceed through a "borderline" or mixed S(_N)1/S(_N)2 mechanism, where both pathways operate simultaneously. inflibnet.ac.in
Free Radical Mechanisms
Free radical reactions offer an alternative pathway for transformations at the benzylic position. These mechanisms are characterized by the formation of a highly reactive species with an unpaired electron. uomustansiriyah.edu.iqmasterorganicchemistry.com The initiation of a free radical reaction typically requires energy in the form of heat or light, or the use of a radical initiator. uobasrah.edu.iqlibretexts.org
The benzylic C-H bond in a system like this compound is relatively weak and susceptible to homolytic cleavage to form a benzylic radical. masterorganicchemistry.com This radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent phenyl ring. chemistrysteps.com
An example of a reaction proceeding through a free radical mechanism is the bromination of a benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. uobasrah.edu.iqlibretexts.org Similarly, some oxidation reactions at the benzylic position can occur via radical pathways, for example, using IBX (o-iodoxybenzoic acid) as the oxidant. masterorganicchemistry.com
Protonation-Deprotonation Sequences in Catalyzed Reactions
The presence of both an acidic hydroxyl proton and a basic amino group allows this compound to actively participate in protonation-deprotonation equilibria within a catalytic cycle. This behavior is fundamental to many catalytic transformations where the ligand is not merely a spectator but plays a direct role in the reaction mechanism.
In metal-catalyzed reactions, the alcohol moiety of this compound can be deprotonated to form a metal alkoxide. This deprotonation is often facilitated by a base present in the reaction mixture or can occur upon coordination to a sufficiently Lewis acidic metal center. The resulting alkoxide is a key intermediate in numerous catalytic processes, such as transfer hydrogenation. For instance, in the transfer hydrogenation of ketones, an alcohol (like isopropanol, or potentially the this compound itself if used as a solvent or co-catalyst) coordinates to the metal center and is deprotonated to form the active metal-alkoxide species.
A critical aspect of the protonation-deprotonation sequence is the potential for metal-ligand cooperation. In this scenario, both the metal center and the ligand participate in bond activation. For example, in the hydrogenation of polar bonds, the N-H bond of the coordinated this compound ligand could heterolytically cleave, with the proton being transferred to the substrate while the nitrogen binds more tightly to the metal. This bifunctional catalysis, where the ligand assists in proton management, can lower the activation energy of the reaction.
The precise sequence of protonation and deprotonation events is highly dependent on the specific reaction, the metal used, the solvent, and the other reactants present. Detailed kinetic and spectroscopic studies on related amino alcohol ligand systems have been instrumental in elucidating these pathways.
| Catalytic System Component | Potential Role in Protonation-Deprotonation | Effect on Catalysis |
| Hydroxyl Group (-OH) | Acts as a proton donor upon coordination to a metal center. | Formation of a metal alkoxide, a key intermediate in reactions like transfer hydrogenation. |
| Amino Group (-NH) | Can act as a proton acceptor (base) or a hydrogen bond donor. | Influences the electronic and steric properties of the catalyst; can participate in metal-ligand cooperation. |
| Metal Center | Facilitates the deprotonation of the alcohol. | Formation of the active catalytic species. |
| Substrate/Additive | Can protonate or be deprotonated by the ligand. | Can alter the catalyst's activity and selectivity. |
Characterization of Reaction Intermediates and Transition States
Understanding the structure and energetics of reaction intermediates and transition states is paramount for elucidating the mechanism of a catalyzed reaction and for designing more efficient catalysts. While direct experimental data for catalytic systems involving this compound is not extensively available, insights can be drawn from studies on analogous amino alcohol ligands in various catalytic transformations.
Reaction Intermediates:
In catalytic reactions, this compound, acting as a bidentate N,O-ligand, can form stable chelate complexes with a metal center. These complexes are often the catalyst resting states or key intermediates in the catalytic cycle. The characterization of such intermediates is typically achieved through a combination of spectroscopic techniques and X-ray crystallography.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of catalytic intermediates in solution. Changes in the chemical shifts of the protons and carbons in the this compound ligand upon coordination to a metal can provide information about the binding mode and the electronic environment of the complex.
Infrared (IR) spectroscopy can be used to identify the coordination of the hydroxyl and amino groups. For example, a shift in the O-H stretching frequency can indicate coordination to the metal or participation in hydrogen bonding.
Mass spectrometry , particularly electrospray ionization mass spectrometry (ESI-MS), can be used to identify the mass of the catalytic species in solution, helping to confirm the composition of intermediates.
Crystallographic Characterization:
Transition States:
Transition states are, by their nature, transient and cannot be isolated. Their characterization relies on a combination of kinetic studies and computational modeling.
Kinetic Studies:
Kinetic Isotope Effects (KIEs): By isotopically labeling the this compound ligand (e.g., with deuterium (B1214612) at the O-H or N-H position), one can measure the effect of the isotopic substitution on the reaction rate. A significant KIE can indicate that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction, providing insight into the transition state structure.
Rate Law Determination: Studying how the reaction rate changes with the concentration of the catalyst, substrate, and other components can help to identify which species are involved in the rate-determining step.
Computational Modeling:
Density Functional Theory (DFT) calculations are widely used to model the structures and energies of transition states. By mapping the potential energy surface of the reaction, computational chemists can identify the lowest energy pathway from reactants to products, including the transition state structures. These calculations can provide detailed information about the geometry, bond breaking and formation, and the electronic structure of the transition state. For reactions involving amino alcohol ligands, DFT studies have been used to rationalize the stereoselectivity of asymmetric transformations by comparing the energies of competing diastereomeric transition states.
| Investigative Technique | Information Gained about Intermediates | Information Gained about Transition States |
| NMR Spectroscopy | Solution-state structure, ligand binding mode, electronic environment. | - |
| IR Spectroscopy | Coordination of functional groups, hydrogen bonding interactions. | - |
| Mass Spectrometry | Molecular weight and composition of species in solution. | - |
| X-ray Crystallography | Solid-state structure, bond lengths and angles, coordination geometry. | - |
| Kinetic Isotope Effects | Involvement of specific bonds in the rate-determining step. | Nature of bond breaking/formation in the transition state. |
| Rate Law Determination | Identification of species involved in the rate-determining step. | Composition of the transition state. |
| DFT Calculations | Optimized geometries and electronic structures. | Geometries, energies, and electronic structures of transition states; rationalization of stereoselectivity. |
Catalytic Applications and Ligand Design Incorporating 2 Benzylamino Phenyl Methanol Substructures
[2-(Benzylamino)phenyl]methanol as a Ligand Precursor
The presence of both nitrogen (N) and oxygen (O) donor atoms in a 1,2-substitution pattern on the aromatic ring allows this compound to function as an effective N,O-bidentate ligand precursor. This structural motif is crucial for forming stable chelate rings with a central metal atom, a fundamental aspect of ligand design for catalysis.
The design of effective ligands is paramount in homogeneous catalysis, as the ligand sphere directly influences the steric and electronic properties of the metal center, thereby controlling its catalytic activity, selectivity, and stability. macalester.edunih.gov Bidentate ligands, such as those derived from this compound, are widely used in coordination chemistry for their ability to form stable complexes. macalester.edu
The key structural features of this compound that make it an attractive ligand precursor are:
N,O-Bidentate Coordination: The nitrogen of the benzylamino group and the oxygen of the methanol (B129727) group can coordinate to a metal center, forming a stable five-membered chelate ring. This chelate effect enhances the thermodynamic stability of the resulting complex compared to monodentate ligands.
Anionic Ligand Formation: The hydroxyl group can be deprotonated to form an alkoxide. This creates a monoanionic N,O-bidentate ligand, which can form strong bonds with metal ions and neutralize the charge of a cationic metal precursor.
Steric and Electronic Tunability: The ligand's properties can be systematically modified. The steric bulk around the metal center can be adjusted by introducing substituents on the benzyl (B1604629) or phenyl rings. The electronic properties can be tuned by adding electron-donating or electron-withdrawing groups, which in turn modulates the electron density at the metal center and influences its reactivity. nih.govmdpi.com
Potential for Metal-Ligand Cooperation: The N-H proton of the secondary amine and the O-H proton of the alcohol can participate in catalytic cycles through deprotonation-protonation steps. This "metal-ligand cooperation" can facilitate substrate activation and product release, a concept of growing importance in the design of advanced catalysts, particularly for hydrogenation and dehydrogenation reactions. nih.gov
Upon deprotonation of the hydroxyl group, this compound forms an anionic ligand that coordinates to a metal center through the nitrogen and oxygen atoms. The resulting complexes typically adopt geometries dictated by the coordination number and electronic configuration of the metal ion. For instance, with square-planar d⁸ metals like Palladium(II) or Platinum(II), a 1:2 metal-to-ligand complex might be formed, or a 1:1 complex with other ancillary ligands filling the remaining coordination sites. beilstein-journals.orgclockss.org For octahedral d⁶ metals such as Ruthenium(II) or Iridium(III), the N,O-bidentate ligand would occupy two coordination sites in a "piano-stool" or a fully coordinated octahedral geometry, often alongside other ligands like phosphines, CO, or hydrides. rsc.orgresearchgate.net
Catalytic Activity of this compound-Derived Complexes
The unique steric and electronic environment provided by ligands derived from this compound makes their metal complexes promising candidates for a variety of catalytic transformations.
Transfer hydrogenation is a powerful and operationally simple method for the reduction of carbonyl compounds to alcohols, using readily available hydrogen donors like 2-propanol or formic acid. researchgate.net Ruthenium(II) and Iridium(III) complexes are particularly effective catalysts for this transformation. nih.govnih.govmdpi.com The catalytic cycle often involves the formation of a metal-hydride species, which then delivers the hydride to the carbonyl substrate.
Complexes featuring N,O-bidentate ligands are known to be active in the transfer hydrogenation of ketones. The catalytic activity is influenced by both the ligand framework and the ancillary ligands present in the complex. rsc.org For example, Ruthenium(II) complexes bearing N,O ligands have demonstrated high efficiency in the reduction of a broad range of ketones. researchgate.net The presence of an N-H group in the ligand can facilitate the catalytic cycle through a concerted outer-sphere mechanism, where the N-H and M-H moieties simultaneously transfer protons and hydrides to the substrate.
The table below summarizes the catalytic performance of selected Ruthenium(II) complexes with N,O and N,N-bidentate ligands in the transfer hydrogenation of ketones, illustrating the potential for catalysts derived from this compound.
| Catalyst/Ligand System | Substrate | Hydrogen Donor | Base | Conversion/Yield (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| [Ru(p-cymene)(Br-Qpy)Cl]Cl (N,N-ligand) | Benzophenone (B1666685) | 2-propanol | KOiPr | 94 | 3 | mdpi.com |
| Ru(II)-carboxamide complex (N,O-ligand) | Acetophenone | 2-propanol | KOtBu | >99 | 6 | rsc.org |
| Ru(II) complex with azo-containing N,O-ligand | Acetophenone | 2-propanol | KOH | 99 | 1 | researchgate.net |
| [Ru(terpy)(ampy)Cl]Cl (N,N-ligand) | NAD+ | Sodium Formate | - | Catalytic | 1.5-6.5 | nih.gov |
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. beilstein-journals.org A notable example is the regioselective C3-benzylation of indoles, which provides access to 3-benzylindolenines, core structures in many biologically active compounds. macalester.edu This transformation is challenging but can be achieved using palladium catalysts with specific ligands.
While ligands like DPEphos and Xantphos have been shown to be effective, there is a continuous need for new ligand scaffolds that can improve catalyst performance and substrate scope. macalester.edu Palladium(II) complexes with N,O-bidentate ligands have been synthesized and studied for their catalytic activity in various C-C coupling reactions. beilstein-journals.orgresearchgate.net The N,O-ligand can stabilize the palladium center during the catalytic cycle, which typically involves oxidative addition, transmetalation (or migratory insertion), and reductive elimination steps. A ligand derived from this compound could potentially be employed in such catalytic systems. The steric and electronic properties conferred by this ligand could influence the efficiency of the key steps in the catalytic cycle, offering a potential avenue for developing novel catalysts for C-C bond formation.
Metal complexes derived from N,O-ligands are also active in oxidation catalysis. For instance, molybdenum Schiff base complexes have been successfully used for the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025), an important industrial chemical. sciforum.net In these systems, the Schiff base ligand, which contains N,O-donor atoms, stabilizes the [MoO₂]²⁺ core, facilitating the oxidation process. The reaction involves the coordination of the alcohol to the metal center, followed by a dehydrogenation step to yield the aldehyde product.
Given the ability of the this compound-derived ligand to stabilize various transition metals in different oxidation states, its complexes could be explored for a range of oxidation reactions. The ligand framework can prevent catalyst deactivation and control the selectivity of the oxidation, for example, preventing over-oxidation of primary alcohols to carboxylic acids. This highlights the versatility of this ligand precursor for applications beyond reductive and C-C coupling chemistries.
Spectroscopic Characterization and Analytical Methodologies in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the [2-(Benzylamino)phenyl]methanol molecule. Through the analysis of ¹H and ¹³C nuclei, researchers can map out the carbon-hydrogen framework and identify the key functional groups.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy of this compound provides detailed information about the number of different types of protons and their neighboring environments. While specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength, typical data are presented below. The spectrum is characterized by signals in the aromatic region corresponding to the protons of the two phenyl rings, as well as distinct signals for the methylene (B1212753) and hydroxyl protons.
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 7.40 - 7.20 | Multiplet | 9H |
| Methylene H (-CH₂-) | 4.63 | Singlet | 2H |
| Methylene H (-CH₂-) | 4.07 | Singlet | 2H |
Note: The data presented is a representative example and may vary based on experimental conditions.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound. The spectrum typically shows signals for the aromatic carbons, the benzylic methylene carbon, and the hydroxymethyl carbon.
| Carbon | Chemical Shift (ppm) |
| Aromatic C | 140.0 - 120.0 |
| Methylene C (-CH₂-) | 65.0 - 60.0 |
| Methylene C (-CH₂-) | 48.0 - 43.0 |
Note: The data presented is a representative example and may vary based on experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To further resolve complex structural features and unambiguously assign proton and carbon signals, advanced 2D NMR experiments are often employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to one another within the same spin system. For this compound, COSY would confirm the correlations between the protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the methylene carbon signals can be definitively assigned by their correlation to the corresponding methylene proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This technique is instrumental in piecing together the entire molecular structure by showing long-range connectivities, such as the correlation between the benzylic methylene protons and the carbons of the adjacent aromatic ring.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass of the compound is a critical piece of data for its definitive identification. nih.gov The molecular formula of this compound is C₁₄H₁₅NO, which corresponds to a calculated exact mass of 213.115364102 Da. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF)
While less common for small molecules like this compound compared to large biomolecules, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry can also be used for its analysis. In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte and minimizing fragmentation. This would be expected to produce a strong signal for the molecular ion, further confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds. The primary functional groups are the hydroxyl (-OH) group, the secondary amine (N-H) group, and the aromatic rings.
The presence of a hydroxyl group is typically confirmed by a broad absorption band in the region of 3500-3200 cm⁻¹, which arises from the O-H stretching vibration. libretexts.org This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration provides further evidence, appearing as a strong band between 1260-1050 cm⁻¹. libretexts.org
The secondary amine group (N-H) shows a characteristic stretching vibration in the 3500-3300 cm⁻¹ range. This peak is generally sharper and less intense than the O-H band. libretexts.org The C-N stretching vibration of the aromatic amine is typically observed in the 1335-1250 cm⁻¹ region.
Aromatic C-H stretching vibrations are seen as a group of bands with moderate intensity just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org The C=C in-ring stretching vibrations of the two phenyl groups produce a series of absorptions in the 1600-1450 cm⁻¹ range. libretexts.org Additionally, the aliphatic C-H stretching from the methylene (-CH₂-) groups occurs in the 2960-2850 cm⁻¹ region. libretexts.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 (Broad) |
| Secondary Amine (-NH) | N-H Stretch | 3500 - 3300 (Sharp) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 2960 - 2850 |
| Aromatic C=C | C=C In-ring Stretch | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The structure of this compound, containing two benzene (B151609) rings (chromophores) and atoms with lone pairs of electrons like nitrogen and oxygen (auxochromes), gives rise to characteristic electronic transitions.
The primary transitions observed for this compound are π → π* and n → π*. uzh.ch
π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are characteristic of the aromatic system of the phenyl rings and are typically observed as strong absorption bands in the near-UV region.
n → π Transitions:* These lower-energy transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the amine group or the oxygen of the hydroxyl group, is promoted to a π* anti-bonding orbital of the aromatic ring. uzh.ch These transitions are generally less intense than π → π* transitions.
The absorption maxima (λmax) can be influenced by the solvent. In a polar solvent like methanol (B129727), hydrogen bonding can affect the energy of the non-bonding orbitals, often leading to a shift in the absorption wavelength. chegg.comresearchgate.net For aromatic amines and phenols, the presence of the -NH and -OH groups typically causes a bathochromic shift (shift to longer wavelengths) of the primary benzene absorption bands.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for the separation, purification, and purity assessment of this compound in research settings. rsc.org Techniques such as HPLC, TLC, and column chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the analysis and quantification of this compound. A common approach involves reversed-phase chromatography.
Stationary Phase: Phenyl-Hexyl or C18 columns are frequently used. Phenyl-phases can offer unique selectivity for aromatic compounds due to π-π interactions between the analyte's aromatic rings and the stationary phase. phenomenex.comresearchgate.net
Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile (B52724) and a buffered aqueous solution is typical. researchgate.net Methanol is often preferred over acetonitrile as an organic modifier because it can enhance π-π interactions, leading to increased retention and selectivity for aromatic compounds on a phenyl column. researchgate.net
Detection: Due to the presence of the aromatic rings, UV detection is highly effective. The wavelength is typically set at one of the compound's absorption maxima (λmax) to ensure high sensitivity.
Table 2: Typical HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Description |
|---|---|
| Column | Reversed-Phase Phenyl-Hexyl or C18, 3-5 µm particle size |
| Mobile Phase | Gradient elution with Methanol and Water (or buffer) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Temperature | Ambient or controlled (e.g., 40 °C) |
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions that synthesize this compound and for assessing the purity of fractions from column chromatography. nih.gov
Stationary Phase: Pre-coated plates with silica (B1680970) gel 60 F254 are standard. nih.gov The "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light.
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio is optimized to achieve a good separation, typically aiming for an Rf value between 0.3 and 0.5 for the desired compound.
Visualization: The spots on the TLC plate are visualized under a UV lamp at 254 nm, where the aromatic rings will quench the fluorescence, causing the spots to appear dark. rsc.org Staining with agents like phosphomolybdic acid or anisaldehyde can also be used if necessary. rsc.org
For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. orgsyn.org This technique allows for the separation of the target compound from unreacted starting materials, by-products, and other impurities.
Stationary Phase: Silica gel (e.g., 230-400 mesh) is the most common adsorbent. rsc.org
Eluent: A solvent system similar to that used for TLC, such as a hexane/ethyl acetate mixture, is employed. rsc.org Often, a gradient elution is performed, where the proportion of the more polar solvent (ethyl acetate) is gradually increased to first elute non-polar impurities and then the product. rsc.org
Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed by evaporation to yield the purified this compound.
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Pathways
The development of new synthetic routes for [2-(benzylamino)phenyl]methanol and its derivatives is a key area of future research. Current methods, while effective, can often be improved in terms of efficiency, cost, and environmental impact. Future explorations will likely focus on:
Catalytic Strategies: Investigating novel catalysts, such as those based on earth-abundant metals or organocatalysts, to facilitate the key bond-forming reactions. This includes exploring modern coupling reactions that offer higher yields and milder reaction conditions.
Multi-component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form complex products like this compound analogues in a single step. This approach increases efficiency and reduces waste.
Stereoselective Synthesis: For derivatives with chiral centers, developing highly stereoselective synthetic methods is crucial. The use of chiral catalysts or auxiliaries can provide access to specific enantiomers, which is often critical for biological applications. An example from a related field involves the diastereoselective bi-functionalization of limonene (B3431351) to create key chiral intermediates for cannabinoid synthesis. nih.gov
Greener Synthesis: Employing principles of green chemistry, such as using safer solvents, reducing energy consumption, and improving atom economy. For instance, developing syntheses that avoid protecting groups and minimize purification steps will be a priority.
Discovery of New Reactivity and Transformations
The dual functionality of the secondary amine and primary alcohol in this compound offers opportunities for discovering new chemical transformations. Future research can focus on:
Intramolecular Cyclizations: Exploring conditions that promote intramolecular reactions between the amine and alcohol groups (or their derivatives) to construct novel heterocyclic ring systems. These scaffolds could be valuable in medicinal chemistry and materials science.
Catalytic Functionalization: Using the existing functional groups to direct the selective functionalization of the aromatic rings through C-H activation or other modern catalytic methods.
Oxidative and Reductive Transformations: Investigating the selective oxidation of the alcohol to an aldehyde or carboxylic acid, or the transformation of the secondary amine into other nitrogen-containing functional groups. The reactivity of the alcohol group, for example, can be pivotal, as seen in methanol-to-hydrocarbon conversions where the intermediate formaldehyde (B43269) plays a key role in forming complex molecules. rsc.org The nature of the catalyst, including the presence of Brønsted or Lewis acid sites, can significantly influence these transformations. rsc.org
Advanced Computational Prediction and Simulation
Computational chemistry offers powerful tools to guide and accelerate experimental research on this compound. Future work in this area will likely involve:
Predicting Reaction Outcomes: Using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to model potential reaction pathways, calculate activation energies, and predict the feasibility of new transformations before attempting them in the lab.
Molecular Docking and Dynamics: For potential therapeutic applications, in silico molecular docking can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time. For instance, studies on similar complex molecules have used docking to identify key interactions like hydrogen bonds, π-π stacking, and salt bridges with target proteins. nih.gov
Structure-Property Relationship Modeling: Employing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features of various derivatives with their observed chemical or biological properties. This can help in designing new molecules with enhanced characteristics.
Potential in Materials Science Applications
The ortho-substituted benzyl (B1604629) alcohol structure is a known motif in materials science, particularly in the design of functional materials. umass.edu While much work has focused on o-nitrobenzyl alcohol derivatives for their photolabile properties, the this compound scaffold offers an intriguing alternative where the amino group can modulate electronic and chemical properties. umass.edu Future research could explore its use in:
Photosensitive Materials: Investigating the potential of this compound derivatives as building blocks for photolabile or photo-responsive polymers and hydrogels. The ortho-amino group could influence the photochemical cleavage mechanism, potentially offering different release kinetics or responsiveness to different wavelengths of light compared to traditional o-nitrobenzyl systems. umass.edu
Self-Assembled Monolayers (SAMs): Utilizing derivatives of this compound to form functionalized SAMs on various surfaces. Such layers could be designed to control surface properties like wetting, adhesion, or biocompatibility, and could be used in microfluidics or for creating patterned surfaces. umass.edu
Functional Polymers: Incorporating the this compound unit into polymer backbones or as side chains to impart specific properties. The amine and alcohol groups provide convenient handles for cross-linking or further functionalization, leading to materials with tailored thermal, mechanical, or optical properties.
Integration with Automation and Artificial Intelligence in Chemical Synthesis
The convergence of automation and artificial intelligence (AI) is revolutionizing chemical research. nih.gov Applying these technologies to the study of this compound could dramatically accelerate the pace of discovery. Future directions include:
Automated Synthesis Platforms: Using robotic systems and microfluidics for the automated synthesis of libraries of this compound derivatives. chemrxiv.orgethz.ch These platforms allow for rapid reaction screening, optimization, and production of small quantities of many different compounds for testing. nih.gov
AI-Driven Molecular Design: Employing deep learning and other AI algorithms to design new analogues de novo. chemrxiv.orgethz.ch The AI can be trained on existing chemical data to generate novel molecular structures that are predicted to have desired properties and are synthetically accessible. ethz.ch
Closed-Loop Discovery: Integrating AI-based design, automated synthesis, and high-throughput testing into a "design-make-test-analyze" (DMTA) cycle. ethz.ch This closed-loop approach allows for autonomous iteration, where the results of each cycle inform the design of the next generation of molecules, leading to a more efficient discovery process. chemrxiv.orgethz.ch This has been successfully applied to discover new bioactive molecules and could be used to explore the chemical space around this compound for various applications. ethz.ch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
